molecular formula C14H13BrN2O2 B2892291 5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide CAS No. 2097867-20-2

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2892291
CAS No.: 2097867-20-2
M. Wt: 321.174
InChI Key: ABDNVDVECGZCBD-UHFFFAOYSA-N
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Description

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN2O2 and its molecular weight is 321.174. The purity is usually 95%.
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Biological Activity

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound, highlighting its pharmacological properties and implications for therapeutic applications.

Synthesis

The synthesis of this compound typically involves a multistep process that includes the bromination of furan derivatives followed by amide formation with pyridine derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperatures to ensure high yields and purity of the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key pharmacological properties:

Anticancer Activity

Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

This compound also demonstrates antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has shown inhibitory effects on poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair mechanisms and cancer therapy resistance.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
    • Findings : The compound reduced cell viability by 70% at concentrations of 10 µM, inducing apoptosis through caspase activation.
  • Antimicrobial Efficacy :
    • Objective : To assess antimicrobial activity against Staphylococcus aureus.
    • Findings : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.
  • Enzyme Inhibition Study :
    • Objective : To investigate PARP inhibition.
    • Findings : The compound inhibited PARP activity with an IC50 value of 50 nM, suggesting its potential as a therapeutic agent in cancer treatments.

Data Summary Table

Biological ActivityAssay TypeResultReference
AnticancerMCF-7 Cell Viability70% reduction at 10 µM
AntimicrobialMIC against S. aureusMIC = 32 µg/mL
Enzyme InhibitionPARP ActivityIC50 = 50 nM

Properties

IUPAC Name

5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-13-6-5-12(19-13)14(18)17-8-9-1-4-11(16-7-9)10-2-3-10/h1,4-7,10H,2-3,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDNVDVECGZCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.